

"Methyl 6-bromopyrazine-2-carboxylate" molecular structure and weight

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Compound of Interest

Compound Name: Methyl 6-bromopyrazine-2-carboxylate

Cat. No.: B1425071

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An In-Depth Technical Guide to **Methyl 6-bromopyrazine-2-carboxylate** (CAS: 40155-34-8):
Structure, Properties, and Significance

Introduction

Methyl 6-bromopyrazine-2-carboxylate is a heterocyclic organic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine core functionalized with both a bromine atom and a methyl ester group, makes it a highly versatile reagent. For researchers and scientists in drug development and materials science, this compound offers a strategic starting point for constructing more complex molecular entities. The pyrazine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, while the bromo and ester functionalities provide orthogonal handles for a wide array of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and its strategic importance in research and development.

Molecular Identity and Structure

A precise understanding of a compound's structure is fundamental to its application. This section details the unambiguous identifiers and structural features of **Methyl 6-bromopyrazine-2-carboxylate**.

Chemical Identifiers

For unequivocal identification in databases, publications, and regulatory documents, the following identifiers are used.

| Identifier | Value |
|-------------------|---|
| CAS Number | 40155-34-8 |
| Molecular Formula | C ₆ H ₅ BrN ₂ O ₂ |
| IUPAC Name | methyl 6-bromopyrazine-2-carboxylate |
| SMILES | <chem>COC(=O)C1=CN=CC(=N1)Br</chem> |
| InChI | InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 |
| InChIKey | LYNSTNYSMCKCSS-UHFFFAOYSA-N |

Structural Analysis

The structure of **Methyl 6-bromopyrazine-2-carboxylate** is characterized by a disubstituted pyrazine ring. The key features include:

- Pyrazine Core:** A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is a known bioisostere of other aromatic systems and is prevalent in pharmaceuticals.
- Methyl Carboxylate Group (-COOCH₃):** Located at position 2, this electron-withdrawing group influences the electronic properties of the ring, making adjacent positions susceptible to certain reactions. It also serves as a synthetic handle that can be hydrolyzed to a carboxylic acid or converted to an amide.
- Bromo Group (-Br):** Positioned at the 6-position, the bromine atom is an excellent leaving group, rendering this site highly active for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This versatility is a primary reason for its utility in building molecular complexity.

Visualization of Molecular Structure

The 2D structure provides a clear representation of atomic connectivity.

Caption: 2D molecular structure of **Methyl 6-bromopyrazine-2-carboxylate**.

Physicochemical and Computed Properties

Quantitative data provides insight into the compound's behavior in various chemical and biological environments.

Molecular Weight and Mass

It is critical to distinguish between different mass values used in chemistry and mass spectrometry.

- **Molecular Weight (Molar Mass):** 217.02 g/mol . This value is the weighted average of the masses of the naturally occurring isotopes of each element in the molecule.
- **Exact Mass:** 215.95344 Da. This is the calculated mass using the most abundant isotope of each element (e.g., ^{12}C , ^1H , ^{14}N , ^{16}O , ^{79}Br).
- **Monoisotopic Mass:** 215.95344 Da. This value is identical to the exact mass and is the primary value observed in high-resolution mass spectrometry.

Key Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for predicting solubility, permeability, and reactivity.

| Property | Value | Significance |
|---------------------------------------|--------------------------------|---|
| Density | 1.669 ± 0.06 g/cm ³ | Relates mass to volume, useful for reaction setup. |
| Boiling Point | 268.6 ± 35.0 °C | Indicates volatility; relevant for purification by distillation. |
| Topological Polar Surface Area (TPSA) | 52.1 Å ² | Predicts drug transport properties. A value < 140 Å ² is often associated with good cell permeability. |
| XLogP3 | 0.5 | A measure of lipophilicity. This low value suggests moderate water solubility. |
| Hydrogen Bond Acceptor Count | 4 | The two ring nitrogens and two ester oxygens can accept hydrogen bonds, influencing solubility. |
| Rotatable Bond Count | 2 | Indicates conformational flexibility, which can be important for receptor binding. |

Role in Synthetic Chemistry and Drug Discovery

The true value of **Methyl 6-bromopyrazine-2-carboxylate** lies in its application as a versatile synthetic intermediate.

Significance as a Strategic Building Block

This compound is not typically an end-product but rather a key component in a multi-step synthesis. Its strategic value comes from:

- **A Pre-functionalized Core:** It provides the pyrazine scaffold, saving chemists the steps of forming the ring itself.

- **Orthogonal Reactivity:** The bromo group is ideal for C-C or C-N bond formation via cross-coupling, while the ester group can be independently modified through hydrolysis, reduction, or amidation. This allows for sequential and controlled elaboration of the molecule.
- **Access to Privileged Scaffolds:** Pyrazine derivatives are found in a wide range of approved drugs, including those for treating tuberculosis, cancer, and diabetes. Using this starting material provides a direct route to novel analogues of these important therapeutic agents. For instance, related aminopyrazine carboxylates are crucial intermediates in developing agents for neurological disorders and anti-inflammatory drugs.

Conceptual Synthetic Workflow

The diagram below illustrates a typical synthetic pathway where **Methyl 6-bromopyrazine-2-carboxylate** is employed to generate a hypothetical drug candidate. This workflow highlights its role in facilitating rapid analogue synthesis for structure-activity relationship (SAR) studies.

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